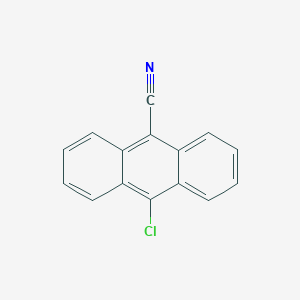

10-Chloroanthracene-9-carbonitrile

Vue d'ensemble

Description

10-Chloroanthracene-9-carbonitrile is a chemical compound with the formula C15H8ClN . It contains a total of 27 bonds, including 19 non-H bonds, 17 multiple bonds, 1 triple bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 aromatic nitrile .

Molecular Structure Analysis

The molecule contains a total of 25 atoms, including 8 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Chlorine atom . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 10-chloroanthracene-9-carbonitrile molecule .Physical And Chemical Properties Analysis

The molecular weight of 10-Chloroanthracene-9-carbonitrile is 237.69 . The InChI code is 1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H .Applications De Recherche Scientifique

Application in Photophysics

Specific Scientific Field

The specific scientific field is Photophysics .

Comprehensive and Detailed Summary of the Application

10-Chloroanthracene-9-carbonitrile is used in the study of triplet–triplet annihilation photon upconversion . This process is commonly used in applications such as Organic Light Emitting Diodes (OLEDs) .

Detailed Description of the Methods of Application or Experimental Procedures

The study involved the synthesis of eight anthracenes with aromatic phenyl and thiophene substituents, containing both electron donating and accepting groups . The substitutions were found to affect the UV/Vis absorption only to a small extent .

Thorough Summary of the Results or Outcomes Obtained

The fluorescence properties were more affected with the thiophene substituents that decreased the fluorescence quantum yield from unity to <10% . DFT calculations confirm the minor change in absorption and indicate that the first and second triplet state energies are also unaffected . The three most fluorescent derivatives were successfully utilized as annihilators in a triplet–triplet annihilation upconversion (TTA-UC) system employing platinum octaethylporphyrin as the sensitizer . The observed upconversion quantum yields, ϕUC, slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene (DPA) .

Safety And Hazards

The safety data sheet (SDS) for 10-Chloroanthracene-9-carbonitrile is available from the manufacturer . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection, and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

10-chloroanthracene-9-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDVTSKVEUHDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346994 | |

| Record name | 10-chloroanthracene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Chloroanthracene-9-carbonitrile | |

CAS RN |

1213-82-7 | |

| Record name | 10-chloroanthracene-9-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

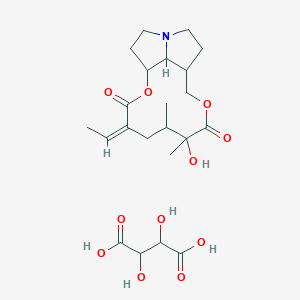

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.